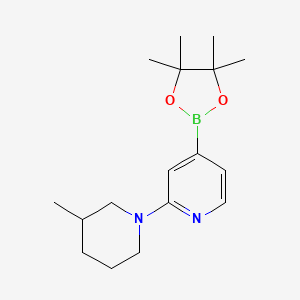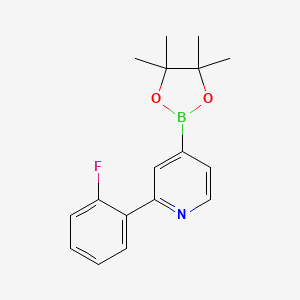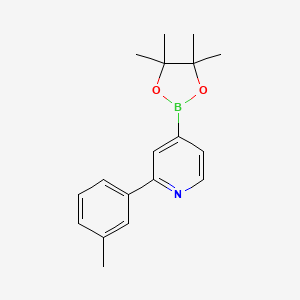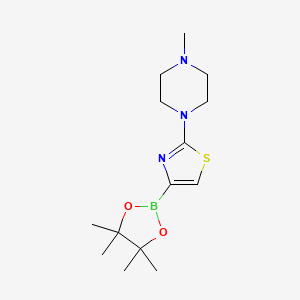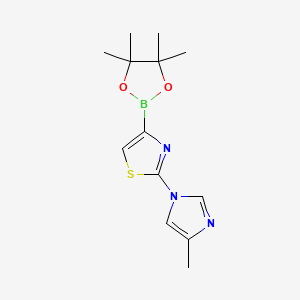
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester (MTBAPE) is a novel boronic acid-containing small molecule that has recently been developed for use in scientific research. It has been used to study a variety of biological processes, including cellular signaling, enzyme inhibition, and protein-protein interactions. MTBAPE has also been used in lab experiments to study the effects of small molecules on cells and tissues.
Aplicaciones Científicas De Investigación
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used to study the effects of small molecules on cells and tissues, as well as the effects of protein-protein interactions. It has also been used to study the mechanisms of action of enzymes and cellular signaling pathways. Additionally, 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been used in lab experiments to study the effects of small molecules on cells and tissues.
Mecanismo De Acción
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been shown to interact with proteins, enzymes, and cellular signaling pathways. It is believed to act as an inhibitor of protein-protein interactions and to interfere with the function of enzymes. Additionally, 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been shown to interact with cellular signaling pathways, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit protein-protein interactions, interfere with the function of enzymes, and alter cellular signaling pathways. Additionally, 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been shown to have anti-inflammatory effects, as well as anti-cancer and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has several advantages for use in lab experiments. It is a small molecule, so it can be easily synthesized and purified. Additionally, it is stable and can be stored for long periods of time. However, there are some limitations to using 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester in lab experiments. It is not soluble in water, so it must be dissolved in organic solvents. Additionally, it is toxic and can be hazardous to handle.
Direcciones Futuras
There are several potential future directions for 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester research. One potential direction is to further investigate its effects on cellular signaling pathways and gene expression. Additionally, further research could be done to study the effects of 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester on disease processes, such as cancer and inflammation. Additionally, further research could be done to develop more efficient and cost-effective methods for synthesizing and purifying 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester. Finally, further research could be conducted to study the potential therapeutic applications of 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester.
Métodos De Síntesis
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is synthesized via a multi-step synthesis process. The first step involves the reaction of 4-methylthiazole and 2-bromo-4-methylthiazole with boronic acid. This reaction yields a boronic acid-containing thiazole derivative. The second step involves the condensation of this compound with pinacol ester. This reaction yields 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester, which can then be purified by column chromatography.
Propiedades
IUPAC Name |
2-(4-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2S/c1-9-6-17(8-15-9)11-16-10(7-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSQIIOAOGCILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




